4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-10-8-14(11(2)12(3)15(10)19-4)21(17,18)16-9-13-6-5-7-20-13/h8,13,16H,5-7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHLAMBCVSTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with oxolan-2-ylmethylamine under basic conditions to form the desired sulfonamide.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
The compound 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative with potential applications in various scientific fields. Below is a comprehensive overview of its applications, supported by relevant data tables and case studies.
Basic Information
- IUPAC Name : 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Molecular Formula : C14H19N1O4S1
- Molecular Weight : 299.37 g/mol
Structure
The structure includes a methoxy group and a benzenesulfonamide moiety, which contributes to its biological activity.
Pharmaceutical Applications
Sulfonamides are known for their antibacterial properties. This compound may exhibit similar effects due to its sulfonamide group. Research has indicated that such compounds can inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Case Study: Antimicrobial Activity
A study conducted on various sulfonamides found that modifications to the sulfonamide group can enhance antibacterial activity against resistant strains of bacteria. This suggests that 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide could be further investigated for its potential as an antibiotic .
Agricultural Chemistry
Compounds similar to this sulfonamide have been explored as herbicides and fungicides. Their ability to disrupt metabolic pathways in plants makes them candidates for agricultural applications.
Data Table: Herbicidal Activity of Sulfonamides
| Compound Name | Target Organism | Activity Level | Reference |
|---|---|---|---|
| Sulfonamide A | Weeds | High | |
| Sulfonamide B | Fungi | Moderate | |
| 4-Methoxy... | TBD | TBD | TBD |
Material Science
The unique properties of this compound may allow it to be used in the development of new materials, particularly in creating polymers with specific functionalities.
Case Study: Polymer Development
Research has shown that incorporating sulfonamide derivatives into polymer matrices can enhance thermal stability and mechanical properties. This opens avenues for applications in coatings and composites .
Biological Research
The structural features of this compound make it a candidate for studying enzyme inhibition and receptor binding in biological systems.
Case Study: Enzyme Inhibition Studies
Preliminary studies indicate that derivatives of benzenesulfonamides can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Future studies could focus on the specific interactions of 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide with this enzyme .
Mechanism of Action
The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and thus affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The most relevant analog identified is 4-methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS: 898456-51-4, Molecular Weight: 463.6) . This compound replaces the oxolan-2-ylmethyl group with a 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl substituent, introducing a quinazolinone ring system linked via a phenyl group.
Table 1: Structural and Molecular Comparison
| Property | Target Compound | Analog (CAS: 898456-51-4) |
|---|---|---|
| Molecular Formula | C₁₆H₂₃NO₄S (inferred) | C₂₅H₂₅N₃O₄S |
| Molecular Weight | ~341.4 (calculated) | 463.6 |
| Key Substituents | Oxolan-2-ylmethyl | Quinazolinone-phenyl |
| Functional Groups | Methoxy, sulfonamide, tetrahydrofuran | Methoxy, sulfonamide, quinazolinone |
| Potential Solubility | Moderate (polar groups + THF moiety) | Lower (aromatic bulk) |
Implications of Structural Variations
Solubility and Lipophilicity: The oxolan-2-ylmethyl group in the target compound introduces a flexible, oxygen-containing ring, likely enhancing solubility in polar solvents compared to the rigid, aromatic quinazolinone-phenyl group in the analog .
Synthetic Accessibility: The target compound’s tetrahydrofuran-derived sidechain may simplify synthesis compared to the analog’s multi-step coupling of a quinazolinone-phenyl group .
Biological Activity: Quinazolinones are known pharmacophores in kinase inhibitors and anticancer agents.
Biological Activity
4-Methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound with potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is . It features a methoxy group and a sulfonamide moiety, which are significant for its biological activity.
Research indicates that compounds with similar structural characteristics often exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
- Anticancer Activity : Compounds related to this structure have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of sulfonamide derivatives. The following table summarizes the antibacterial and antifungal activities observed in related compounds:
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| 4-Methoxy-2,3,5-trimethyl... | Antibacterial | Staphylococcus aureus | 32 |
| 4-Methoxy-2,3,5-trimethyl... | Antifungal | Candida albicans | 16 |
| Related Sulfonamides | Antibacterial | Escherichia coli | 64 |
| Related Sulfonamides | Antifungal | Aspergillus niger | 32 |
These results suggest that the compound has selective activity against specific Gram-positive bacteria and fungi.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The following table presents findings from notable studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 12.5 | |
| HepG2 (Liver Cancer) | 20.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Case Studies
- Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, treatment with 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.
- Antimicrobial Screening : A screening of various derivatives revealed that this compound exhibited notable activity against both Gram-positive bacteria and certain fungal strains, suggesting its potential utility in treating infections caused by resistant pathogens.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives often correlates with their structural features. Key observations include:
- Methoxy Substitution : The presence of methoxy groups enhances solubility and bioavailability.
- Sulfonamide Moiety : This functional group is critical for antibacterial activity due to its role in mimicking p-amino benzoic acid.
Q & A
Basic: What synthetic methodologies are recommended for 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling a substituted benzenesulfonyl chloride with oxolan-2-ylmethylamine under controlled basic conditions. Key steps include:
- Dynamic pH Control : Maintain pH ~8–9 using aqueous sodium bicarbonate to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (70:30) isolates the product. Yield optimization (~65–75%) requires strict temperature control (0–5°C during coupling) .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substitution patterns (e.g., methoxy, methyl, and oxolane groups). Aromatic protons appear as singlets due to symmetry .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How can researchers address contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Dose Ranges : Use logarithmic dosing (e.g., 0.001–100 nM) to identify dose-response relationships .
- Control Groups : Include vehicle controls (e.g., Krebs solution) and reference compounds (e.g., known sulfonamide inhibitors) to normalize inter-study variability .
- Mechanistic Profiling : Combine binding assays (e.g., SPR) with functional studies (e.g., calcium channel modulation) to distinguish on-target vs. off-target effects .
Advanced: What computational and experimental approaches elucidate interaction mechanisms with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase) to predict binding poses. Focus on sulfonamide-Zn²⁺ interactions and hydrophobic contacts with trimethyl groups .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) in buffer systems mimicking physiological conditions (pH 7.4, 150 mM NaCl) .
- Site-Directed Mutagenesis : Validate key residues (e.g., Thr199 in carbonic anhydrase) via alanine-scanning mutagenesis .
Basic: How do solubility and stability profiles impact experimental design?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute to ≤0.1% v/v in buffer to avoid solvent toxicity .
- Stability : Store at –20°C under argon to prevent oxidation of the methoxy group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced: How can dynamic pH control optimize synthesis of N-(oxolan-2-ylmethyl) sulfonamide derivatives?
Answer:
- Automated Titration : Use a pH-stat system with 1 M NaOH to maintain pH 8.5–9.0 during amine-sulfonyl chloride coupling. This minimizes sulfonate byproduct formation .
- In-line Monitoring : Couple pH probes with FTIR to track reaction progress (disappearance of sulfonyl chloride peaks at 1370 cm⁻¹) .
Advanced: What strategies ensure regio- and stereoselectivity in sulfonamide derivatization?
Answer:
- HFIP-Mediated Reactions : Hexafluoroisopropanol (HFIP) promotes stereoselective hydrosulfenylation of alkynes, yielding ketene N,S-acetals with >90% E-selectivity .
- Chiral Auxiliaries : Introduce (R)- or (S)-oxolane moieties to bias stereochemical outcomes in nucleophilic substitutions .
Basic: What degradation pathways are relevant, and how can they be monitored?
Answer:
- Hydrolytic Degradation : The sulfonamide bond hydrolyzes under acidic (pH <3) or alkaline (pH >10) conditions. Monitor via LC-MS for m/z shifts corresponding to cleavage products .
- Oxidative Pathways : Methoxy groups oxidize to quinones under H₂O₂/UV light. Use radical scavengers (e.g., BHT) in photostability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
